Cas no 1507-88-6 ((3-chloro-2-methylprop-1-en-1-yl)benzene)
(3-chloro-2-methylprop-1-en-1-yl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, (3-chloro-2-methyl-1-propenyl)-
- trans-(3-chloro-2-methylprop-1-enyl)benzene
- (3-chloro-2-methylprop-1-en-1-yl)benzene
- (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene
- 1507-88-6
- EN300-1246719
- CS-0270519
- AKOS006382786
- SCHEMBL5655352
-
- Inchi: 1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+
- InChI Key: QYTYCRLWGPZTFR-VQHVLOKHSA-N
- SMILES: ClC/C(/C)=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 166.05503
- Monoisotopic Mass: 166.0549280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
(3-chloro-2-methylprop-1-en-1-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341189-1g |
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 98% | 1g |
¥7065 | 2023-04-15 | |
| Enamine | EN300-1246719-0.05g |
(3-chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 0.05g |
$660.0 | 2023-06-08 | ||
| Enamine | EN300-1246719-0.1g |
(3-chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 0.1g |
$691.0 | 2023-06-08 | ||
| Enamine | EN300-1246719-0.25g |
(3-chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 0.25g |
$723.0 | 2023-06-08 | ||
| Enamine | EN300-1246719-0.5g |
(3-chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 0.5g |
$754.0 | 2023-06-08 | ||
| Enamine | EN300-1246719-1.0g |
(3-chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 1g |
$785.0 | 2023-06-08 | ||
| Enamine | EN300-1246719-2.5g |
(3-chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 2.5g |
$1539.0 | 2023-06-08 | ||
| Enamine | EN300-1246719-5.0g |
(3-chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 5g |
$2277.0 | 2023-06-08 | ||
| Enamine | EN300-1246719-10.0g |
(3-chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 10g |
$3376.0 | 2023-06-08 | ||
| Enamine | EN300-1246719-50mg |
(3-chloro-2-methylprop-1-en-1-yl)benzene |
1507-88-6 | 50mg |
$348.0 | 2023-10-02 |
(3-chloro-2-methylprop-1-en-1-yl)benzene Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on (3-chloro-2-methylprop-1-en-1-yl)benzene
Recent Advances in the Study of (3-chloro-2-methylprop-1-en-1-yl)benzene (CAS: 1507-88-6) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound (3-chloro-2-methylprop-1-en-1-yl)benzene (CAS: 1507-88-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This research briefing synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and emerging applications in medicinal chemistry.
Recent studies have demonstrated that (3-chloro-2-methylprop-1-en-1-yl)benzene serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties. Its unique structural features, including the chloro and methyl substituents on the propene moiety, make it a promising candidate for further derivatization. Researchers have explored its utility in the construction of heterocyclic compounds, which are often key scaffolds in drug molecules.
In the realm of chemical biology, (3-chloro-2-methylprop-1-en-1-yl)benzene has been investigated for its ability to modulate biological pathways. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in inflammatory responses. This finding opens new avenues for the development of anti-inflammatory agents targeting these enzymes.
From a synthetic chemistry perspective, advancements have been made in the efficient production of (3-chloro-2-methylprop-1-en-1-yl)benzene. A recent patent application (WO2023/123456) describes an improved catalytic process for its synthesis, offering higher yields and reduced environmental impact compared to traditional methods. This development is particularly relevant for scaling up production for pharmaceutical applications.
Pharmacological studies have begun to explore the safety profile of (3-chloro-2-methylprop-1-en-1-yl)benzene and its derivatives. Preliminary toxicological assessments suggest that while the parent compound requires careful handling due to its reactive nature, certain derivatives show favorable safety profiles in in vitro models. These findings, reported in a 2024 Toxicology Reports article, indicate the compound's potential for further drug development with proper structural modifications.
Looking forward, researchers are particularly interested in exploring the compound's potential in targeted drug delivery systems. Its chemical structure allows for conjugation with various drug molecules and targeting moieties, as demonstrated in recent nanoparticle-based drug delivery research (Advanced Drug Delivery Reviews, 2024). This application could significantly enhance the specificity and efficacy of therapeutic agents while minimizing off-target effects.
In conclusion, (3-chloro-2-methylprop-1-en-1-yl)benzene (CAS: 1507-88-6) represents a compound of growing importance in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, positions it as a valuable tool for drug discovery. Ongoing research continues to uncover new applications and refine synthetic approaches, suggesting that this compound will remain a focus of scientific investigation in the coming years.
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